1-(4-Fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15533992
Molecular Formula: C24H23FN2O4
Molecular Weight: 422.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23FN2O4 |
|---|---|
| Molecular Weight | 422.4 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C24H23FN2O4/c25-17-8-6-16(7-9-17)21-20-22(28)18-4-1-2-5-19(18)31-23(20)24(29)27(21)11-3-10-26-12-14-30-15-13-26/h1-2,4-9,21H,3,10-15H2 |
| Standard InChI Key | CYDYYGALNNNRAW-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CCCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)F |
Introduction
1-(4-Fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a chromeno-pyrrole structure, which includes a fluorophenyl group and a morpholine moiety. These structural elements significantly influence its chemical properties and potential biological activities. The compound's molecular formula includes carbon, hydrogen, nitrogen, and oxygen atoms, reflecting its diverse functional groups crucial for reactivity and interaction with biological systems.
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited, its structural features suggest potential pharmacological applications. Compounds with similar structures often exhibit significant biological activities, such as kinase inhibition or interaction with biological systems. The unique combination of the chromeno-pyrrole framework and the morpholine group may confer distinct biological properties that warrant further investigation.
| Potential Applications | Description |
|---|---|
| Pharmacological Applications | Potential for kinase inhibition or interaction with biological systems |
| Biological Activities | May exhibit activities similar to compounds with related structures |
Research Findings and Future Directions
Understanding the interactions of 1-(4-Fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione within biological systems is crucial for elucidating its mechanism of action. Preliminary interaction studies may involve molecular docking and in vitro assays to clarify its therapeutic potential and guide future research directions.
Comparison with Analogous Compounds
Several compounds share structural similarities with 1-(4-Fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Notable examples include:
| Compound Name | Notable Features |
|---|---|
| 1-(4-Chlorophenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Contains a chlorophenyl group; potential for different reactivity |
| 1-(4-Fluorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Incorporates an imidazole ring; may exhibit unique biological activity |
These compounds highlight the diversity of structural modifications possible within the chromeno-pyrrole framework and their potential impact on biological activity.
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